molecular formula C23H28O6 B138554 6,7-Dehydro Prednisolone 21-Acetate CAS No. 2427-45-4

6,7-Dehydro Prednisolone 21-Acetate

Cat. No. B138554
CAS RN: 2427-45-4
M. Wt: 400.5 g/mol
InChI Key: HOYYRILTTRZHTJ-JZYPGELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dehydro Prednisolone 21-Acetate is an impurity of Prednisolone . Prednisolone is a synthetic glucocorticoid, a derivative of cortisol, and can be used to treat a variety of inflammatory and auto-immune conditions .


Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Prednisolone 21-Acetate is C23H28O6. The molecular weight is 400.5 g/mol.

Scientific Research Applications

Veterinary Medicine

Lastly, 6,7-Dehydro Prednisolone 21-Acetate is being applied in veterinary medicine. It is used to treat inflammatory and autoimmune conditions in animals, with research directed towards optimizing dosing and minimizing side effects.

Each of these applications is being pursued with the goal of harnessing the unique properties of 6,7-Dehydro Prednisolone 21-Acetate to improve treatment outcomes in various medical conditions. The research is supported by the compound’s availability and detailed characterization data, which facilitates its use in analytical method development, method validation, and quality control applications .

Safety and Hazards

Prednisolone acetate, a related compound, may damage the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Mechanism of Action

Target of Action

The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .

Mode of Action

The interaction of 6,7-Dehydro Prednisolone 21-Acetate with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .

Biochemical Pathways

It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .

Pharmacokinetics

It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .

Result of Action

The molecular and cellular effects of 6,7-Dehydro Prednisolone 21-Acetate’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,7-Dehydro Prednisolone 21-Acetate. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYRILTTRZHTJ-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595068
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dehydro Prednisolone 21-Acetate

CAS RN

2427-45-4
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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